3-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
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Overview
Description
3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is a complex organic compound featuring a biphenyl core substituted with a methyl group, a pyrrolidin-1-ylsulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the biphenyl core using pyrrolidine and a sulfonyl chloride reagent under basic conditions.
Methylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidin-1-yl group but different core structure.
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another compound with a similar biphenyl core and sulfonyl group.
Uniqueness
3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-12-15(6-9-17(13)19)14-4-7-16(8-5-14)22(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENMEPFMUUGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684067 |
Source
|
Record name | 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-84-3 |
Source
|
Record name | 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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